4-Cyclohexylphenol

Description

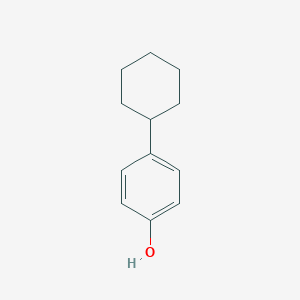

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-cyclohexylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10,13H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHMVZYHIJQTQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862559 | |

| Record name | Phenol, 4-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131-60-8, 72495-97-7 | |

| Record name | 4-Cyclohexylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclohexylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2(or 4)-cyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072495977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CYCLOHEXYLPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5245 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2(or 4)-cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclohexylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CYCLOHEXYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5536IXU6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 4 Cyclohexylphenol

Catalytic Alkylation Pathways of Phenol (B47542) to 4-Cyclohexylphenol

The alkylation of phenol with cyclohexanol (B46403) or cyclohexene (B86901) represents a primary route for the synthesis of this compound. This transformation is typically catalyzed by acidic materials, with significant efforts directed towards replacing hazardous and corrosive traditional catalysts like sulfuric acid and phosphoric acid with more environmentally benign solid acids. researchgate.netquickcompany.in The reaction yields a mixture of products, including 2-cyclohexylphenol (B93547), this compound, and cyclohexyl phenyl ether, with the desired selectivity for the para-isomer being a key challenge. unive.it

Heterogeneous Catalysis with Zeolites

Zeolites, with their well-defined pore structures and tunable acidity, have emerged as promising heterogeneous catalysts for the selective alkylation of phenol. quickcompany.inresearchgate.net Their shape-selective properties can favor the formation of the sterically less hindered this compound. The reaction mechanism over zeolite catalysts involves the protonation of the alkylating agent (cyclohexanol or cyclohexene) by the Brønsted acid sites of the zeolite, generating a carbocation that then attacks the electron-rich phenol ring.

Large-pore zeolites such as H-Mordenite (H-MOR) and H-Beta (H-BEA) have demonstrated high efficiency in the liquid-phase alkylation of phenol with cyclohexanol. quickcompany.inresearchgate.net These catalysts have been shown to selectively produce this compound, particularly at elevated temperatures. researchgate.net Studies have indicated that H-Mordenite and H-Y zeolites can achieve phenol conversions of up to 85% at 200°C, while H-Beta zeolite shows a conversion of around 72% under similar conditions. researchgate.net The selectivity towards this compound over these large-pore zeolites can be significant, with H-Mordenite exhibiting a selectivity of 44.8% and H-Beta showing 43.7%. researchgate.net

Table 1: Performance of Different Zeolite Catalysts in Phenol Alkylation with Cyclohexanol at 200°C

| Catalyst | Phenol Conversion (%) | This compound Selectivity (%) |

|---|---|---|

| H-Y | ~85 | 38.7 |

| H-Mordenite | ~85 | 44.8 |

| H-Beta | 72 | 43.7 |

| H-ZSM-5 | 54 | - |

| H-FER | 47 | - |

Data sourced from researchgate.net

To overcome diffusion limitations often encountered in conventional microporous zeolites, hierarchical zeolites, which possess both micropores and mesopores, have been investigated. These materials offer improved accessibility to the active sites within the zeolite structure. researchgate.net For instance, nanocrystalline hierarchical ZSM-5 has been successfully employed as a catalyst for the alkylation of phenol with cyclohexene, demonstrating high efficiency attributed to its small crystal size, large surface area, and the presence of both Lewis and Brønsted acid sites. lookchem.com Research has shown that mesoporous H-beta zeolites can lead to a 15% increase in cyclohexanol conversion compared to their conventional counterparts. In a different approach, a tandem catalytic system using RANEY® Nickel and hierarchical Beta zeolite for the one-pot synthesis of cyclohexylphenols from phenol and isopropyl alcohol achieved a high selectivity of approximately 70%. researchgate.netrsc.org This system combines the hydrogenation capabilities of the nickel catalyst with the acidic and shape-selective properties of the hierarchical zeolite. rsc.org

The selectivity and yield of this compound are significantly influenced by various reaction parameters. researchgate.net

Temperature: Higher reaction temperatures, typically in the range of 140–220°C, favor the formation of the thermodynamically more stable para-isomer, this compound, over the ortho-isomer. quickcompany.inresearchgate.net

Molar Ratio: The molar ratio of phenol to the alkylating agent (cyclohexanol or cyclohexene) is a critical factor. An excess of phenol is generally used, with ratios from 1:1 to 5:1 being reported.

Reaction Time: The duration of the reaction, which can range from 2 to 12 hours, also affects the product distribution. quickcompany.in Longer reaction times can lead to the isomerization of the initially formed ortho-product to the para-product. researchgate.net

Catalyst Loading: The amount of catalyst used, typically around 10 wt% relative to the reactants, influences the reaction rate.

Table 2: Key Reaction Parameters for Zeolite-Catalyzed Alkylation of Phenol

| Parameter | Range |

|---|---|

| Temperature | 140–220°C |

| Time | 2–12 hours |

| Molar Ratio (Phenol:Cyclohexanol/Cyclohexene) | 1:1 to 5:1 |

| Catalyst Loading | ~10 wt% |

Data sourced from quickcompany.in

Hierarchical Zeolites in this compound Synthesis

Homogeneous and Solid Acid Catalysis

While heterogeneous catalysts offer advantages in terms of separation and reusability, homogeneous and other solid acid catalysts have also been explored for the synthesis of this compound.

Traditionally, mineral acids like orthophosphoric acid (H₃PO₄) have been used as catalysts for the cyclohexylation of phenol. researchgate.netquickcompany.in These reactions are typically conducted at elevated temperatures, around 130°C, but often result in a mixture of ortho and para isomers, lacking the high selectivity for this compound. quickcompany.in To improve upon these systems and bridge the gap between homogeneous and heterogeneous catalysis, supported acid catalysts have been developed. For example, a Zeolite-Y catalyst impregnated with phosphoric acid has been studied for the cycloalkylation of phenol with cyclohexene, achieving an 81.6% yield and 94.0% selectivity for the para-product under optimized conditions. scientific.net Other research has explored the use of hexagonal α-zirconium phosphate (B84403) nanoparticles as a recyclable solid acid catalyst under solvent-free conditions, which demonstrated excellent conversion of phenol and high selectivity towards this compound. lookchem.comrsc.org

Sulfonic Resins and Supported Acid Catalysts (e.g., γ-Al2O3, 12-Tungstosilicic Acid)

The synthesis of this compound can be effectively achieved through the alkylation of phenol with cyclohexene or cyclohexanol using various solid acid catalysts, which offer environmental and operational advantages over traditional homogeneous catalysts. unive.itresearchgate.net Among these, sulfonic acid-based catalysts and other supported acids have demonstrated significant potential.

Sulfonic Resins: Cation-exchange resins, particularly sulfonic resins like Amberlyst-15 and Amberlyst-36, serve as effective catalysts for the cyclohexylation of phenol. unive.it These resins are considered ideal for creating greener chemical processes. unive.it In a comparative study, sulfonic resins exhibited a turnover frequency (TOF) approximately 20 times higher than homogeneous methanesulfonic acid, a difference attributed to the higher acidity of the resins. unive.it For instance, the reaction of phenol with cyclohexene in 1,2-dichloroethane (B1671644) at 358 K using Amberlyst 36 as a catalyst leads to the formation of 2-cyclohexylphenol, this compound, and cyclohexyl phenyl ether. unive.it

Supported Acid Catalysts: Supported acid catalysts are another important class for this transformation. These materials often consist of an active acidic component dispersed on a high-surface-area support.

γ-Alumina (γ-Al2O3): Lewis acidic γ-Al2O3 has been used for the alkylation of phenol with cyclohexene and cyclohexanol. researchgate.net While Brønsted acid sites are generally more active for this reaction, γ-Al2O3 shows a very high selectivity for ortho-alkylation over para-alkylation. shokubai.org

12-Tungstosilicic Acid (TSA): Heteropolyacids like 12-tungstosilicic acid (H₄SiW₁₂O₄₀) and 12-tungstophosphoric acid (TPA) are known for their strong Brønsted acidity and have been successfully employed in phenol alkylation. researchgate.netresearchgate.net These acids can be supported on various materials like hydrous zirconia, neutral alumina (B75360), K-10 clay, and hexagonal mesoporous silica (B1680970) (HMS) to enhance their catalytic performance. researchgate.netresearchgate.netresearchgate.net For example, 30% 12-tungstosilicic acid supported on hydrous zirconia and neutral alumina has been shown to be highly active for the liquid-phase alkylation of phenol with cyclohexene, with a particular selectivity towards 2-cyclohexylphenol. researchgate.net Similarly, 20% (w/w) dodecatungstophosphoric acid (DTP) supported on K-10 clay was found to be a highly active and selective catalyst for O-alkylation at temperatures between 45–70 °C. researchgate.net

The table below summarizes the performance of various supported acid catalysts in the alkylation of phenol.

| Catalyst | Alkylating Agent | Major Products | Key Findings |

| Sulfonic Resins (e.g., Amberlyst) | Cyclohexene | 2-Cyclohexylphenol, this compound, Cyclohexyl phenyl ether | Higher activity compared to homogeneous sulfonic acids. unive.it |

| γ-Al2O3 | Cyclohexanol/Cyclohexene | 2-Cyclohexylphenol, this compound | Lewis acid sites are less active than Brønsted sites but show high ortho-selectivity. researchgate.netshokubai.org |

| 12-Tungstosilicic Acid/Zirconia | Cyclohexene | 2-Cyclohexylphenol | High activity and selectivity for the ortho-isomer. researchgate.net |

| 12-Tungstophosphoric Acid/K-10 Clay | Cyclohexene | Cyclohexyl phenyl ether | Most active and selective for O-alkylation at 45–70 °C. researchgate.net |

Mechanistic Elucidation of Phenol Alkylation

The alkylation of phenol with agents like cyclohexene or cyclohexanol is a classic example of electrophilic aromatic substitution, proceeding through a mechanism involving carbocationic intermediates. unive.itresearchgate.netpnnl.gov The reaction pathway and product distribution are influenced by the catalyst, reaction conditions, and the nature of the alkylating agent. researchgate.net

Electrophilic Aromatic Substitution Mechanisms

The fundamental mechanism for the C-alkylation of phenol is electrophilic aromatic substitution (SEAr). masterorganicchemistry.comwikipedia.org In this two-step process, the electron-rich aromatic ring of phenol acts as a nucleophile, attacking an electrophile. masterorganicchemistry.com This initial attack is the rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.combyjus.com In the second, faster step, a proton is removed from the carbon atom that formed the new bond with the electrophile, restoring the aromatic ring. masterorganicchemistry.com

The hydroxyl (-OH) group of phenol is a powerful activating group, meaning it increases the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic attack. byjus.commlsu.ac.in It is also an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to the hydroxyl group. wikipedia.orgbyjus.com This is due to the ability of the oxygen's lone pairs to participate in resonance, stabilizing the positive charge of the arenium ion more effectively when the attack occurs at these positions.

For the alkylation with cyclohexene, the electrophile is a cyclohexyl carbocation, generated by the protonation of cyclohexene by an acid catalyst. researchgate.net

Carbocationic Intermediates and Reaction Pathways

The formation of a cyclohexyl carbocation is a critical step in the alkylation of phenol with either cyclohexene or cyclohexanol. unive.itresearchgate.net

With Cyclohexene: When cyclohexene is the alkylating agent, it is protonated by a Brønsted acid site on the catalyst to directly form a cyclohexyl carbocation. researchgate.netpnnl.gov This electrophile then attacks the phenol ring.

With Cyclohexanol: When cyclohexanol is used, the reaction pathway is more complex. It is generally accepted that the alcohol is first dehydrated to form cyclohexene, which is then protonated to generate the reactive cyclohexyl carbocation electrophile. shokubai.orgpnnl.gov In situ NMR studies have shown that phenol alkylation does not occur to a significant extent until most of the cyclohexanol has been dehydrated. shokubai.org The presence of cyclohexanol can inhibit the formation of the electrophile from the olefin. pnnl.gov The direct reaction of phenol with a protonated alcohol (an oxonium ion) is not considered the main pathway for C-alkylation. shokubai.orgpnnl.gov

Once formed, the cyclohexyl carbocation attacks the phenol molecule, leading to either C-alkylation (at the ortho or para positions) or O-alkylation (at the hydroxyl group) to form cyclohexyl phenyl ether. unive.itresearchgate.net The formed carbocation can also lose a proton to regenerate cyclohexene, which can act as an alkylating agent itself. researchgate.net

Role of O-Alkylation and C-Alkylation Equilibria

The reaction of phenol with cyclohexene yields both C-alkylated products (2- and this compound) and an O-alkylated product (cyclohexyl phenyl ether). researchgate.net The selectivity between C- and O-alkylation is highly dependent on reaction conditions and the type of catalyst used. researchgate.netresearchgate.net

Generally, O-alkylation is kinetically favored under milder conditions, such as lower temperatures and the use of weaker acid sites. researchgate.net C-alkylation, on the other hand, is thermodynamically favored and requires more forcing conditions like higher temperatures and stronger acid sites. researchgate.net Cyclohexyl phenyl ether, the O-alkylated product, can be formed as a primary product and may subsequently rearrange to the more stable C-alkylated phenols. unive.it However, studies using isotope labeling have indicated that the intramolecular rearrangement of cyclohexyl phenyl ether is not a major pathway to C-alkylation products under certain conditions, such as with zeolite catalysts. pnnl.gov Instead, C-alkylation products are formed directly. pnnl.gov

Kinetic Studies and Modeling of Catalyzed Reactions

Kinetic studies are crucial for understanding the reaction mechanism and optimizing process parameters. The alkylation of phenol with cyclohexene has been modeled using various kinetic models, including the Eley-Rideal and Langmuir-Hinshelwood-Hougen-Watson (LHHW) models.

In one study, the kinetics of phenol cyclohexylation catalyzed by different solid acids were investigated, leading to the formation of phenyl cyclohexyl ether and C-alkylated products. unive.it A kinetic model was developed based on an Eley-Rideal mechanism, where adsorbed cyclohexene reacts with phenol from the bulk liquid phase. researchgate.net This model was able to interpret the kinetic data successfully. researchgate.net

Another study on the alkylation of phenol with cyclohexene over a nanocrystalline hierarchical ZSM-5 catalyst proposed a mechanistic route based on the LHHW model, where both reactants are adsorbed on the catalyst surface. nih.gov Kinetic regularities and the mechanism of phenol cycloalkylation by cyclohexene have also been investigated to determine the order of reaction, activation energy, and rate constants for each stage. akj.az

Detailed kinetic analyses have confirmed that when using cyclohexanol as the alkylating agent, the reaction is slow until the alcohol is mostly dehydrated to cyclohexene. This is attributed to the absence of a reactive electrophile in the presence of significant amounts of cyclohexanol. shokubai.org

Hydroalkylation Approaches for this compound Synthesis

Hydroalkylation presents an alternative, one-pot synthesis route to cyclohexylphenols, using phenol as the sole organic reactant. chemicalbook.comchemicalbook.com This method combines the hydrogenation of a portion of the phenol to an alkylating agent (cyclohexene or cyclohexanol) with the subsequent alkylation of the remaining phenol. This process is typically carried out using bifunctional catalysts under hydrogen pressure.

One reported method involves the hydroalkylation of phenol in the presence of a palladium catalyst (e.g., 1% Pd on Al₂O₃) and a molten salt (e.g., NaCl-AlCl₃) under hydrogen pressure. chemicalbook.comchemicalbook.com In a specific example, this system selectively produced this compound with a 31.9% yield at 120°C after 4.5 hours. chemicalbook.comchemicalbook.com

More recently, bifunctional catalysts consisting of cobalt phosphide (B1233454) (Co₂P) supported on various zeolites (such as ferrierite, mordenite, beta, and MCM-22) have been investigated for the one-pot production of cyclohexylphenol via hydroalkylation. researchgate.netlookchem.com This approach avoids the use of separate alkylating agents and potentially polluting mineral acids, aligning with the principles of green chemistry. researchgate.netlookchem.com

Palladium-Catalyzed Systems with Molten Salt Media

A notable method for the selective synthesis of this compound involves the hydroalkylation of phenol using a palladium catalyst within a molten salt medium. chemicalbook.com This approach utilizes the unique properties of molten salts as reaction media to facilitate the catalytic process.

In a typical procedure, the hydroalkylation of phenol is conducted under hydrogen pressure with a palladium-on-alumina (Pd-Al2O3) catalyst in a sodium chloride-aluminum chloride (NaCl-AlCl3) fused salt. chemicalbook.com The molten salt acts as both a solvent and a Lewis acid co-catalyst, promoting the desired reaction pathway. Research has demonstrated that by using a 1% Pd-Al2O3 catalyst with a 1:1 molar ratio of NaCl-AlCl3, this compound can be selectively obtained from phenol. chemicalbook.com

Detailed findings from these studies are summarized in the table below, illustrating the specific conditions that lead to the formation of the target compound.

| Parameter | Value |

| Reactant | Phenol |

| Catalyst | 1% Pd-Al2O3 |

| Reaction Medium | Fused Salt (NaCl-AlCl3, 1:1 mol ratio) |

| Temperature | 120°C |

| Reaction Time | 4.5 hours |

| Yield of this compound | 31.9% |

| Data sourced from a study on the hydroalkylation of phenol. chemicalbook.com |

Bifunctional Catalysis in One-Pot Hydroalkylation

One-pot hydroalkylation represents an efficient strategy for producing cyclohexylphenol directly from phenol, avoiding the separate use of alkylating agents like cyclohexene or cyclohexanol. researchgate.net This process relies on bifunctional catalysts that possess both metal sites for hydrogenation and acid sites for alkylation.

Recent studies have focused on cobalt phosphide (Co2P) supported on various zeolites as effective bifunctional catalysts. lookchem.comresearchgate.net The zeolite support provides the necessary Brønsted acidity for the alkylation step, while the dispersed cobalt phosphide phase facilitates the initial hydrogenation of phenol. The choice of zeolite framework significantly impacts catalyst performance. Phenol conversion has been shown to increase in the order: Co2P/Mordenite < Co2P/Ferrierite < Co2P/Beta < Co2P/MCM-22. researchgate.net This trend is attributed to the enhanced dispersion of the cobalt phosphide and better accessibility to acid centers in zeolites with larger external surface areas. researchgate.net

However, the highest yield and selectivity for cyclohexylphenol (CHP) were achieved with the Co2P/Beta catalyst, which effectively balances its three-dimensional microporosity, high external surface area, and well-dispersed Co2P nanoparticles. researchgate.net

The table below compares the performance of different Co2P/zeolite catalysts in the one-pot hydroalkylation of phenol.

| Catalyst (5 wt% Co) | Phenol Conversion (%) | Cyclohexylphenol (CHP) Yield (%) | CHP Selectivity (%) |

| Co2P/Mordenite | 30 | N/A | N/A |

| Co2P/Ferrierite | 65 | N/A | N/A |

| Co2P/Beta | 77 | 43 | 56 |

| Co2P/MCM-22 | 90 | N/A | N/A |

| Data from a comparative study on bifunctional Co2P/zeolite catalysts. researchgate.net |

Multi-Step Synthetic Routes and Derivative Precursors

Multi-step synthesis pathways offer a high degree of control over the stereochemistry and purity of the final this compound product. These routes often involve the creation of specific intermediates that are then converted to the target molecule through controlled reaction steps.

Hydrogenation of Cyclohexenyl Intermediates

A patented multi-step method for preparing cyclohexylphenol compounds for liquid crystal applications involves the creation and subsequent hydrogenation of a cyclohexenyl intermediate. google.com The general process is as follows:

A benzyloxy bromobenzene (B47551) compound reacts with magnesium to form a Grignard reagent.

This reagent reacts with a cyclohexanone (B45756) derivative, followed by acidic hydrolysis to yield a cyclohexenol (B1201834) precursor.

The precursor undergoes reflux dewatering in an organic acid system to form a cyclohexenyl intermediate (a cyclohexenyl benzyl (B1604629) oxide). google.com

This intermediate is then subjected to catalytic hydrogenation to saturate the cyclohexenyl ring, yielding the desired cyclohexyl structure. google.com

The hydrogenation step is critical for converting the unsaturated intermediate into the final saturated product. This reaction is typically carried out using a catalyst such as neutral Raney nickel under a hydrogen atmosphere, achieving high conversion rates. google.com

Isomerization and Purification Techniques for Selectivity Enhancement

In many alkylation reactions of phenol, a mixture of ortho and para isomers (2-cyclohexylphenol and this compound) is formed. researchgate.netresearchgate.net Since this compound is often the desired product, methods to enhance its selectivity are crucial.

Selectivity can be influenced by reaction conditions. Studies using zeolite catalysts for the alkylation of phenol with cyclohexanol have shown that the ratio of 2-cyclohexylphenol to this compound decreases with higher temperatures and increased reactant molar ratios (phenol:cyclohexanol). researchgate.net At lower temperatures, the ortho product tends to predominate, while higher temperatures favor the formation of the thermodynamically more stable para isomer. researchgate.net

Furthermore, post-synthesis isomerization is a key technique for enriching the desired isomer. google.com For instance, a mixture of cis and trans isomers of a cyclohexylphenol derivative can be subjected to isomerization in a strong basic system to convert the cis/trans mixture primarily to the desired trans product. google.com Following isomerization, purification techniques such as recrystallization from a suitable solvent like ethanol (B145695) are employed to isolate the final high-purity compound. google.com

Chemical Transformations and Derivatization Studies of 4 Cyclohexylphenol

Oxidation Reactions and Product Characterization

The phenolic moiety of 4-cyclohexylphenol is susceptible to oxidation, leading to the formation of valuable chemical intermediates. The primary products of these reactions are cyclohexyl-substituted quinone derivatives.

Formation of Cyclohexylquinone Derivatives

The oxidation of this compound can be achieved using various oxidizing agents to yield cyclohexyl-substituted benzoquinones. These reactions typically proceed under controlled conditions to prevent over-oxidation and polymerization. Common oxidizing agents include chromium trioxide and potassium permanganate.

Studies have shown that the oxidation of 4-alkylphenols can lead to the corresponding 1,2-benzoquinones. sibran.ru For instance, the oxidation of this compound can produce 4-cyclohexyl-1,2-benzoquinone. sibran.ru The general pathway for phenol (B47542) oxidation often involves an initial hydroxylation of the aromatic ring to form a dihydroxy intermediate, such as a catechol or hydroquinone (B1673460) derivative, which is subsequently oxidized to the quinone. researchgate.net

A patent describing the oxidation of various phenols notes that crystalline quinones are formed when the para position of the phenol is substituted with a group like hydrogen or a halogen. google.com In the case of this compound, the cyclohexyl group at the para position directs the outcome of the oxidation.

Biocatalytic routes have also been explored. The enzyme 4-ethylphenol (B45693) methylenehydroxylase (4EPMH), from Pseudomonas putida, acts on this compound not by hydroxylation, but by a dehydrogenation mechanism. asm.org This process forms a reactive quinone methide intermediate, which subsequently rearranges to produce 4-vinylphenol (B1222589) as the major product. asm.org

Table 1: Oxidation Products of this compound

| Reactant | Reagent/Catalyst | Major Product | Reference |

|---|---|---|---|

| This compound | General Oxidizing Agents (e.g., CrO₃) | Cyclohexylquinone derivatives | |

| This compound | Not specified | 4-Cyclohexyl-1,2-benzoquinone | sibran.ru |

Reduction Reactions and Structural Modifications

Reduction reactions of this compound primarily involve the hydrogenation of the aromatic ring. These transformations convert the phenolic compound into saturated cyclohexyl derivatives, which are of interest as high-density fuels and specialty chemical intermediates.

Synthesis of Cyclohexylphenol Derivatives via Reduction

The catalytic hydrogenation of this compound focuses on the reduction of the phenol's aromatic ring. This process, often termed hydrodeoxygenation (HDO), typically requires high pressure and temperature in the presence of a metal catalyst. The main products are cyclohexylbenzene (B7769038) and bicyclohexane. nih.gov

One study investigated the HDO of this compound using an iridium-on-niobium pentoxide (Ir@Nb₂O₅) catalyst. nih.gov The selectivity of the reaction was found to be highly dependent on the hydrogen pressure. At lower pressures (e.g., 2.5 bar H₂), the selectivity towards the aromatic product, cyclohexylbenzene, was significantly increased. In contrast, higher pressures favored the complete hydrogenation to bicyclohexane. nih.gov

Table 2: Catalytic Hydrodeoxygenation (HDO) of this compound

| Catalyst | Pressure (H₂ bar) | Temperature (°C) | Major Products | Reference |

|---|---|---|---|---|

| Ir@Nb₂O₅ | 2.5 | 200 | Cyclohexylbenzene (aromatic product) | nih.gov |

It is also noteworthy that the regioselective hydrogenation of 4-phenylphenol (B51918) is a primary industrial route for the synthesis of this compound itself, using catalysts such as palladium on carbon (Pd/C) or Raney Nickel. lookchem.comresearchgate.net This underscores the established chemistry of hydrogenating phenolic rings in related structures.

Electrophilic Aromatic Substitution Reactions

The electron-rich nature of the phenol ring in this compound, activated by the hydroxyl group, makes it highly susceptible to electrophilic aromatic substitution. The hydroxyl group acts as an ortho-, para- director; since the para-position is occupied by the cyclohexyl group, substitutions occur predominantly at the ortho-positions (C2 and C6).

Introduction of Substituted Moieties onto the Phenol Ring

Various electrophiles can be introduced onto the aromatic ring of this compound, leading to a range of functionalized derivatives.

Nitration: The introduction of a nitro group is readily achieved using nitrating agents like nitric acid. This reaction yields 4-cyclohexyl-2-nitrophenol (B8695027) and/or 4-cyclohexyl-2,6-dinitrophenol, depending on the reaction conditions.

Halogenation: Bromination of this compound can be performed under mild conditions. One efficient method employs N-Bromosuccinimide (NBS) as the bromine source, catalyzed by visible light and a photoredox catalyst such as erythrosine B. researchgate.net This approach provides a high yield of 2-bromo-4-cyclohexylphenol. researchgate.netacs.org The synthesis of 4-(trans-4-n-propylcyclohexyl)-2-bromophenol has also been reported as an intermediate for more complex molecules. prepchem.com

Alkylation: Further alkylation can occur at the vacant ortho positions. For example, 2,6-dibenzyl-4-cyclohexylphenol, an antioxidant, is synthesized through the benzylation of this compound. google.com

Table 3: Electrophilic Aromatic Substitution Products of this compound

| Reaction Type | Reagent(s) | Product | Reference |

|---|---|---|---|

| Nitration | Nitric Acid | 4-Cyclohexyl-2-nitrophenol | |

| Bromination | NBS, Erythrosine B, Visible Light | 2-Bromo-4-cyclohexylphenol | researchgate.netacs.org |

Synthesis of Complex Derivatives for Specialized Applications

This compound serves as a key building block for synthesizing a variety of complex molecules with tailored properties for high-performance applications in materials science and medicine. lookchem.com

Polymers: In polymer science, this compound is utilized as a monofunctional capping agent or co-monomer in the synthesis of polybenzoxazines. rsc.org These are a class of high-performance thermosetting polymers known for their excellent thermal stability, low water absorption, and low dielectric constants, making them suitable for advanced electronics and aerospace applications. dp.tech

Pharmaceuticals: The this compound scaffold is a recognized template for the development of selective estrogen receptor-β (ERβ) agonists. Researchers have synthesized families of derivatives by modifying the cyclohexyl ring to enhance potency and selectivity. marquette.eduthieme-connect.com For example, 4-[trans-4-(hydroxymethyl)cyclohexyl]phenol (EGX358) is a potent and highly selective ERβ agonist developed from this structural motif, with potential applications in treating menopausal symptoms. researchgate.net

Advanced Materials (Phthalocyanines): this compound is used to introduce bulky peripheral groups onto phthalocyanine (B1677752) macrocycles. It reacts with substituted phthalonitriles, such as 4-bromo-5-nitrobenzene-1,2-dinitrile, to form precursors for octasubstituted metal phthalocyanines (e.g., with cobalt or copper). researchgate.net These bulky substituents enhance the solubility of the phthalocyanine complexes in organic solvents, facilitating their processing for use in catalysts, sensors, and nanomaterials. researchgate.net

Liquid Crystals: Derivatives of this compound are important intermediates in the synthesis of liquid crystals. google.com A patented method describes the multi-step synthesis of trans-alkyl bicyclohexane phenols, which are core components of certain liquid crystal displays. google.com

Table 4: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 14327 |

| Potassium Permanganate | 5405 |

| Chromium Trioxide | 14914 |

| 4-Cyclohexyl-1,2-benzoquinone | 535286 |

| 4-Vinylphenol | 7840 |

| Cyclohexylbenzene | 7965 |

| Bicyclohexane | 8079 |

| Iridium | 23923 |

| Niobium Pentoxide | 14811 |

| Nitric Acid | 944 |

| 4-Cyclohexyl-2-nitrophenol | 238356 |

| N-Bromosuccinimide | 69778 |

| 2-Bromo-4-cyclohexylphenol | 549925 |

| 2,6-Dibenzyl-4-cyclohexylphenol | 80560 |

| Polybenzoxazine | N/A |

| 4-[trans-4-(Hydroxymethyl)cyclohexyl]phenol | 53392497 |

| Cobalt | 23938 |

| Copper | 23978 |

| 4-Phenylphenol | 7097 |

| Raney Nickel | 6327500 |

| Palladium | 23939 |

| Phenol | 996 |

| Cyclohexanol (B46403) | 8078 |

Incorporation into Macromolecular Structures (e.g., Phthalocyanines)

The peripheral and non-peripheral substitution of phthalocyanines with bulky groups like cyclohexylphenoxy moieties can significantly influence their physical and chemical properties, such as solubility and aggregation behavior. Research has demonstrated the successful use of this compound as a starting material for the synthesis of novel substituted phthalocyanine derivatives. researchgate.net

The synthetic strategy involves a two-step process. The first step is a nucleophilic substitution reaction between this compound and either 3- or 4-nitrophthalonitrile. This reaction yields key intermediates, 3-(4-cyclohexylphenoxy)phthalonitrile or 4-(4-cyclohexylphenoxy)phthalonitrile. These precursors are then characterized using methods like ¹H NMR and IR spectroscopy. researchgate.net

The second step is the template cyclotetramerization of the substituted phthalonitriles in the presence of a metal salt, typically magnesium acetate (B1210297) or zinc acetate. This fusion reaction leads to the formation of the corresponding metal-complexed tetrasubstituted phthalocyanines. The metal-free phthalocyanine ligands can be subsequently obtained by demetallating the magnesium complexes using a strong acid. researchgate.net Studies have shown that the position of the substituent (peripheral vs. non-peripheral) impacts the properties of the final phthalocyanine complex, such as the tendency to form J-type aggregates in solution and their fluorescent properties. researchgate.net

A similar approach involves the synthesis of 4,5-di(4-cyclohexylphenoxy)phthalonitrile from this compound, which then serves as a precursor for octa-substituted phthalocyanine complexes. mdpi.com

Table 1: Synthesis of Cyclohexylphenoxy-Substituted Phthalonitriles This table is based on data from cited research. researchgate.net

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | 4-Nitrophthalonitrile | 4-(4-Cyclohexylphenoxy)phthalonitrile |

Synthesis of Chroman-2-one Derivatives

This compound has been utilized as a key starting material in the synthesis of novel chroman-2-one derivatives. Chroman-2-one, also known as dihydrocoumarin, is a heterocyclic scaffold found in various bioactive compounds. A documented example is the synthesis of 6-Cyclohexyl-4-ferrocenylchroman-2-one. nih.gov

In this synthesis, this compound is reacted with 3-ferrocenyl-3-hydroxypropanoic acid in the presence of trifluoroacetic acid (TFA) at room temperature. The reaction proceeds via an acid-catalyzed intermolecular condensation. The phenol attacks the protonated β-hydroxy acid, leading to the formation of the chroman-2-one ring system with the cyclohexyl group at the 6-position and the ferrocenyl group at the 4-position. nih.gov

The general procedure involves stirring a mixture of the phenol and the β-hydroxy acid in TFA. After the reaction is complete, the mixture is diluted with a solvent like dichloromethane, washed with water, dried, and purified using column chromatography to yield the final product. nih.gov This specific derivatization highlights the utility of this compound in constructing complex, multi-functionalized heterocyclic systems.

Table 2: Synthesis of 6-Cyclohexyl-4-ferrocenylchroman-2-one This table is based on data from cited research. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product |

|---|

Advanced Spectroscopic and Chromatographic Methodologies for 4 Cyclohexylphenol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 4-cyclohexylphenol and for monitoring its formation in real-time.

In situ solid-state NMR (ssNMR) has emerged as a powerful tool for observing chemical reactions as they occur, providing mechanistic insights that are often inaccessible through conventional ex situ analysis. nih.gov This technique is particularly valuable for studying heterogeneous catalytic reactions involving solid catalysts. For instance, in the alkylation of phenol (B47542) with cyclohexanol (B46403) or cyclohexene (B86901) to produce this compound, in situ13C Magic Angle Spinning (MAS) NMR can track the transformation of reactants into products in real-time. nih.govnih.gov

This allows researchers to observe the formation of intermediates, such as the cyclohexyl carbenium ion, and understand how reaction conditions and catalyst properties influence the reaction pathway and product distribution. nih.gov By monitoring the dynamic changes in the chemical environment of the carbon nuclei, detailed information about the reaction mechanism, the role of the catalyst's active sites, and the formation of byproducts can be obtained. nih.govnih.gov

Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are indispensable for confirming the molecular structure of this compound. researchgate.netchemicalbook.com

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenol ring typically appear as a set of multiplets in the downfield region, characteristic of their chemical environment. The proton of the hydroxyl group (-OH) gives a signal whose chemical shift can vary depending on the solvent and concentration. The protons of the cyclohexyl ring appear as a series of overlapping multiplets in the upfield region. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers a clear picture of the carbon skeleton. libretexts.org In a proton-decoupled spectrum, each unique carbon atom in this compound gives a distinct singlet peak. libretexts.org The chemical shifts of the aromatic carbons are found in the downfield region (typically 110-160 ppm), with the carbon attached to the hydroxyl group being the most deshielded. The carbons of the cyclohexyl ring resonate in the upfield aliphatic region. This technique is highly effective for confirming the successful attachment of the cyclohexyl group to the phenol ring and its specific position (para). libretexts.org

Interactive Data Table: Typical NMR Data for this compound

| Nucleus | Type of Proton/Carbon | Typical Chemical Shift (ppm) Range |

| ¹H | Aromatic (ortho to -OH) | 6.7 - 6.9 |

| ¹H | Aromatic (meta to -OH) | 7.0 - 7.2 |

| ¹H | Hydroxyl (-OH) | 4.5 - 5.5 (variable) |

| ¹H | Cyclohexyl (CH) | ~2.4 |

| ¹H | Cyclohexyl (CH₂) | 1.2 - 1.9 |

| ¹³C | C-OH (aromatic) | 150 - 155 |

| ¹³C | C-cyclohexyl (aromatic) | 140 - 145 |

| ¹³C | CH (aromatic) | 125 - 130 |

| ¹³C | CH (aromatic) | 115 - 120 |

| ¹³C | CH (cyclohexyl) | 40 - 45 |

| ¹³C | CH₂ (cyclohexyl) | 25 - 35 |

Note: Specific chemical shifts can vary based on the solvent and instrument used.

In Situ Solid-State NMR for Reaction Monitoring

Mass Spectrometry (MS) Applications

Mass spectrometry is a critical tool for determining the molecular weight of this compound and for identifying it within complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used hyphenated technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. unive.it The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight (176.26 g/mol ). uni.lu Additionally, a characteristic fragmentation pattern is observed, which serves as a chemical fingerprint for the compound, allowing for its unambiguous identification. nih.gov GC-MS is also highly effective for assessing the purity of synthesized this compound by detecting and identifying any residual starting materials, byproducts, or other impurities. unive.it The NIST library contains reference mass spectra for this compound, with a top peak at m/z 133 and the second highest at m/z 176. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. utdallas.edu The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

Key vibrational frequencies for this compound include:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl (-OH) group, with the broadening resulting from hydrogen bonding. libretexts.org

C-H Stretch (Aromatic): Absorptions typically appear just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹) corresponding to the C-H bonds of the benzene (B151609) ring. vscht.cz

C-H Stretch (Aliphatic): Absorptions for the C-H bonds of the cyclohexyl ring are found just below 3000 cm⁻¹ (e.g., 2850-2950 cm⁻¹). libretexts.org

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring. libretexts.org

C-O Stretch: A strong band in the region of 1175-1225 cm⁻¹ corresponds to the stretching vibration of the carbon-oxygen bond of the phenol.

These characteristic peaks provide clear evidence for the presence of the key functional groups that define the this compound molecule.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds like this compound. researchgate.net It is particularly useful for analyzing samples from complex matrices.

In a typical reverse-phase HPLC (RP-HPLC) method for this compound, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. sielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. A common mobile phase for analyzing this compound and related phenolic compounds consists of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (like phosphoric or formic acid) to improve peak shape. sielc.comsielc.com

Detection is frequently accomplished using an ultraviolet (UV) detector set at a wavelength where the aromatic ring of this compound absorbs strongly, such as 275 nm. By comparing the retention time of the peak in a sample to that of a known standard, the compound can be identified. Furthermore, the area under the peak is proportional to the concentration of the analyte, allowing for precise quantification when calibrated with standards of known concentrations. researchgate.netwaters.com HPLC is a scalable method that can also be adapted for preparative separations to isolate and purify this compound from reaction mixtures. sielc.comwaters.com

Reverse Phase HPLC Method Development

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a crucial analytical technique for the analysis of this compound. The development of a robust RP-HPLC method involves the careful selection and optimization of several key parameters to achieve efficient separation and accurate quantification.

A typical RP-HPLC method for this compound utilizes a C18 column as the stationary phase. phcog.commaster-cold.co.il These columns consist of silica (B1680970) particles chemically bonded with octadecylsilane, creating a nonpolar surface. The mobile phase, a critical component of the separation process, generally consists of a mixture of an organic solvent, such as acetonitrile (MeCN), and water. sielc.com The ratio of these solvents can be adjusted to control the retention time of this compound on the column.

To ensure sharp peak shapes and prevent tailing, especially for phenolic compounds, the mobile phase is often acidified. sielc.com Phosphoric acid is a common choice for this purpose. However, for applications where the HPLC system is coupled with a mass spectrometer (MS), a volatile acid like formic acid is used instead to ensure compatibility with the MS detector. sielc.com

The selection of the stationary phase is also a critical aspect of method development. Columns with low silanol (B1196071) activity, such as Newcrom R1, are particularly suitable for analyzing compounds like this compound. sielc.com These columns minimize undesirable interactions between the analyte and residual silanol groups on the silica surface, leading to improved peak symmetry and reproducibility. The particle size of the stationary phase packing also plays a role; smaller particles (e.g., 3 µm) can be used for faster UPLC (Ultra-Performance Liquid Chromatography) applications, offering higher resolution and shorter analysis times. sielc.com

Method development also involves optimizing the flow rate of the mobile phase and the detection wavelength. phcog.com The flow rate affects the retention time and peak area, while the detection wavelength is chosen to maximize the signal for this compound, typically in the UV region. phcog.comanalytuniversal.ru

A summary of typical HPLC conditions for the analysis of this compound and related compounds is presented below:

| Parameter | Condition | Rationale |

| Stationary Phase | C18 (e.g., Newcrom R1, Zorbax SB-Aq) | Provides a nonpolar surface for reverse-phase separation. sielc.comekb.eg |

| Mobile Phase | Acetonitrile (MeCN) and Water | Allows for adjustment of solvent strength to control retention. sielc.com |

| Mobile Phase Additive | Phosphoric Acid or Formic Acid | Improves peak shape by suppressing the ionization of the phenolic hydroxyl group. sielc.com Formic acid is used for MS compatibility. sielc.com |

| Column Particle Size | 5 µm (standard HPLC), 3 µm (UPLC) | Smaller particles offer higher efficiency and faster analysis. sielc.com |

| Detection | UV Spectrophotometry | Monitors the eluent for the presence of the analyte. analytuniversal.ru |

Application in Preparative Separation and Impurity Isolation

The analytical HPLC methods developed for this compound can be scaled up for preparative separation. sielc.com This allows for the isolation of larger quantities of the pure compound for further studies or as a high-purity standard. The principles of separation remain the same as in analytical HPLC, but larger columns with higher loading capacities are used.

Preparative HPLC is particularly valuable for the isolation and identification of impurities that may be present in a this compound sample. These impurities can arise from the synthesis process or from degradation of the compound over time. By isolating these impurities, their chemical structures can be elucidated using various spectroscopic techniques, which is crucial for quality control and for understanding the stability of this compound.

The process often involves an initial separation using a technique like medium-pressure liquid chromatography (MPLC) or high-speed counter-current chromatography (HSCCC) to obtain semi-purified fractions. nih.gov These fractions, which may still contain multiple components, are then subjected to further purification by preparative HPLC. nih.gov

For instance, a common approach involves using an ODS (octadecylsilane) column and a mobile phase consisting of methanol (B129727) and water, often with a small amount of acetic acid to improve peak shape. nih.gov The separation can be performed in an isocratic mode, where the mobile phase composition remains constant throughout the run, or in a gradient mode, where the composition is changed over time to effectively separate compounds with different polarities. ekb.egnih.gov

The collected fractions from the preparative HPLC are then analyzed for purity. Once a fraction is deemed pure, the solvent is evaporated to yield the isolated compound. This approach has been successfully applied to the purification of various phenolic compounds and is readily adaptable for the isolation of impurities in this compound. nih.gov The ability to scale up analytical methods to a preparative scale is a significant advantage of HPLC in the comprehensive study of this compound. sielc.com

Computational Chemistry and Theoretical Investigations of 4 Cyclohexylphenol

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular properties and reaction energetics. While specific DFT studies detailing the reaction mechanisms of 4-cyclohexylphenol are not extensively documented in isolation, the methodology has been applied to understand the properties of materials and systems in which it is a key component.

For instance, DFT has been employed to model the dipole moments and polarizability of polybenzoxazines, polymers for which this compound can act as a capping agent. rsc.org In these studies, computational approaches help elucidate how the inclusion of the non-polar cyclohexyl group from this compound influences the polymer's bulk properties, such as reducing its dielectric constant. rsc.org By calculating properties at the molecular level, DFT provides a mechanistic understanding of how the compound's structure translates to macroscopic material characteristics. rsc.org

More broadly, DFT is a standard tool for exploring the reaction pathways of phenols and related compounds. tkk.fiacs.org It is used to calculate the thermodynamics and kinetics of chemical reactions, map out reaction coordinate diagrams, and identify transition states, thereby providing a detailed picture of how reactions like oxidation, reduction, and electrophilic substitution are likely to proceed. coe.edu

Molecular Docking and Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemrxiv.org This method is widely used to model the interaction between a ligand, such as this compound, and a protein receptor at the atomic level. Such modeling can reveal insights into the molecular basis of a compound's biological activity. nih.govnih.gov

Research combining homology modeling, molecular dynamics simulations, and molecular docking has explored the interactions between a range of ligands and the mouse olfactory receptor Olfr73, a G-protein-coupled receptor (GPCR). nih.govnih.govresearchgate.net While this compound itself was noted for its documented estrogenic activity, the study focused on a variety of structurally related compounds to understand ligand binding to this specific olfactory receptor. nih.govresearchgate.net

The modeling identified a ligand-binding pocket within Olfr73 that is smaller but more flexible than those in typical non-olfactory GPCRs. nih.govnih.gov The binding site is characterized by a significant number of aromatic and hydrophobic residues. For potent agonists, key interactions were observed with specific amino acid residues surrounding the hydrophobic part of the ligand. nih.gov

Key Interacting Residues in the Olfr73 Binding Pocket

| Residue Type | Specific Residues |

|---|---|

| Aromatic | F102, F105, F182, Y260 |

| Non-aromatic Hydrophobic | L199, L259, V277 |

Table based on data from docking studies of agonists into the Olfr73 receptor. nih.gov

To further analyze and categorize ligand-receptor interactions, Interaction Fingerprint (IFP) analysis is used. nih.govresearchgate.net IFP analysis converts the complex 3D structural information of a docked ligand-receptor complex into a bitstring, where each bit represents the presence or absence of a specific type of interaction with particular residues in the active site. nih.gov These interactions typically include hydrophobic contacts, ionic locks, and hydrogen bonds. nih.gov

In the study of Olfr73, IFP analysis was performed on 25 agonist molecules docked into the receptor's binding pocket. researchgate.net The analysis revealed that all the tested agonists could interact with a core set of five residues: F102, F105, L199, L259, and Y260. researchgate.net This common interaction pattern suggests these residues are crucial for ligand recognition and binding. researchgate.net Following IFP analysis, hierarchical clustering methods can be used to group compounds based on the similarity of their interaction patterns, providing a systematic way to classify diverse ligands. researchgate.net

Olfactory Receptor (Olfr73) Ligand Binding Studies

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that correlate the chemical structure and physicochemical properties of a series of compounds with their biological activities. mdpi.comnih.gov This computational technique is a cornerstone of rational drug design and chemical risk assessment. mdpi.commdpi.com

QSAR studies have been conducted on the broader class of cyclohexylphenols, particularly in the context of synthetic cannabinoids that bind to the cannabinoid receptor 1 (CB1R). mdpi.comresearchgate.net In one such study, a QSAR model was developed to predict the CB1R binding affinity of various synthetic cannabinoids, including several cyclohexylphenol derivatives. mdpi.comnih.govresearchgate.net The model was built using molecular descriptors calculated from the compounds' structures and their experimentally determined binding affinities. mdpi.comresearchgate.net The resulting partial least squares regression (PLSR) model demonstrated good predictive power, allowing researchers to estimate the potential for new, un-tested compounds to bind to the CB1R. mdpi.comnih.gov Such models are valuable for predicting the potential psychoactive effects and abuse liability of new designer drugs. mdpi.commdpi.com

General QSAR models for phenols have also been developed to predict their aquatic toxicity, demonstrating the broad applicability of this method. ut.ac.ir These models typically find that descriptors related to hydrophobicity (like logP) and various electrotopological properties are important for predicting toxicity. ut.ac.ir

In Silico Prediction of Biological Activities

In silico methods encompass a range of computational techniques used to predict the biological activities of chemical compounds, thereby reducing the time and cost associated with experimental screening.

For this compound and related structures, several biological activities have been predicted or investigated using these methods:

Olfactory Receptor Agonism : Through a large-scale virtual screening of 1.6 million drug-like molecules against a model of the Olfr73 receptor, researchers predicted 25 potential agonists. nih.govresearchgate.net Subsequent cell-based assays confirmed that 17 of these compounds were indeed capable of activating the receptor, validating the power of the in silico screening approach. nih.govnih.gov

Cannabinoid Receptor Binding : As detailed in the QSAR section, computational models have been successfully used to predict the binding affinity of cyclohexylphenol derivatives to the CB1 receptor. mdpi.comresearchgate.net This allows for the rapid assessment of new synthetic compounds for potential cannabinoid-like activity. mdpi.com

Estrogenic Activity : The estrogenic activity of this compound has been documented through in vitro assays. nih.govresearchgate.netresearchgate.net Computational approaches, such as docking studies with the estrogen receptor and the use of QSAR models trained on known endocrine disruptors, are frequently used to predict such activities for other chemicals. oecd.org A case study by the OECD utilized in silico predictions and bioactivity data to create hazard flags for bisphenols and their alternatives that interact with the estrogen receptor pathway. oecd.org

General Biological Activity Spectrum : Software programs like PASS (Prediction of Activity Spectra for Substances) are used to predict a wide range of potential biological effects based on a compound's structural formula. ctj-isuct.ru One study used this approach to predict that a metal complex containing a 4-cyclohexylphenoxy group could exhibit activity against non-Hodgkin's lymphoma. ctj-isuct.ru

These examples highlight how computational investigations serve as a crucial first step in identifying and characterizing the potential biological roles of chemical compounds like this compound.

Biological and Biochemical Activities of 4 Cyclohexylphenol and Its Analogs

Enzymatic Biocatalysis and Biotransformation Studies

Research into the enzymatic processing of 4-cyclohexylphenol has revealed its potential as a substrate for specific oxidative enzymes, leading to the formation of new chemical structures.

Substrate for Flavin-Dependent Oxidases (e.g., Vanillyl Alcohol Oxidase, EUGO)

This compound has been identified as a novel substrate for the flavin-dependent oxidase, vanillyl alcohol oxidase (VAO). In screening assays involving twenty-four potential substrates, VAO demonstrated activity towards this compound. The related enzyme, eugenol (B1671780) oxidase (EUGO), did not show the same activity. This discovery was part of a broader effort to identify new substrates for this class of enzymes, which are of interest for converting aromatic monomers into value-added compounds.

Dehydrogenation Mechanisms and Product Formation (e.g., 4-(1-cyclohexen-1-yl)phenol)

The enzymatic action of vanillyl alcohol oxidase on this compound involves a dehydrogenation reaction. This process removes hydrogen atoms from the cyclohexyl ring of the substrate. The resulting product is presumed to be 4-(1-cyclohexen-1-yl)phenol, which is formed by creating a double bond within the cyclohexyl moiety. Studies have shown that for 4-alkylphenols with larger alkyl side chains, like the cyclohexyl group, dehydrogenation is the preferred reaction over hydroxylation. The general mechanism for this class of enzymes involves the formation of a p-quinone methide intermediate. nih.gov

Enzyme Variant Screening for Enhanced Activity

To explore and potentially enhance the enzymatic conversion of this compound, researchers have screened libraries of enzyme variants. In these screenings, a specific variant of vanillyl alcohol oxidase, identified as W413L, was found to exhibit activity towards this compound, a reactivity not observed in the wild-type EUGO enzyme. While the wild-type His-tagged VAO showed some ability to convert this compound (approximately 27% conversion), the screening of variants is a key strategy for identifying enzymes with novel or improved biocatalytic properties. For instance, other variants from the screening, such as VAO variant T457Q and EUGO variant V436I, showed increased activity towards different substrates like vanillyl alcohol, chavicol, and 4-cyclopentylphenol.

Endocrine Disrupting Potentials and Receptor Interactions

The structural characteristics of this compound have led to investigations into its potential to interact with the endocrine system, particularly with estrogen receptors.

Estrogenic Activity Evaluation (in vitro assays)

The estrogenic activity of this compound has been documented through various in vitro assays. wikipedia.org One such study, which tested 150 chemicals related to food contact plastics and rubbers, identified this compound as having estrogenic activity. nih.govtandfonline.com The yeast two-hybrid assay, a common screening method, was used to detect this activity. nih.govtandfonline.com This assay is based on the ligand-dependent interaction between an estrogen receptor (in this case, ERα) and a coactivator, where a positive result indicates that the chemical can mimic estrogenic effects. nih.govniph.go.jp

Structural Templates for Selective Estrogen Receptor Beta (ERβ) Agonists

The this compound framework has served as a structural template for the development of selective estrogen receptor beta (ERβ) agonists (SERBAs). researchgate.net Research has focused on synthesizing and evaluating derivatives of this compound to create compounds that bind to and activate ERβ with high selectivity over the alpha isoform (ERα). nih.govmcw.edunih.gov For example, a series of 4-(4-substituted cyclohexyl)-phenols were synthesized, where modifications to the cyclohexyl ring, such as the addition of a hydroxymethyl group, led to compounds with high affinity for ERβ. One such analog, the trans-isomer of 4-(4-hydroxyphenyl)cyclohexanemethanol, demonstrated an EC50 of 24 nM and a remarkable 750-fold selectivity for ERβ over ERα in cell-based assays. This line of research highlights the utility of the this compound scaffold in designing potent and selective therapeutic agents targeting ERβ. researchgate.net

Modulation of Cellular Pathways and Molecular Targets

This compound and its analogs interact with various molecular targets, thereby modulating a range of cellular pathways. As phenolic compounds, they possess the ability to engage with proteins and enzymes, which can alter their activity and influence key biochemical processes. The mechanism of action for this compound can involve its role as an electrophile in substitution reactions or through interactions with specific cellular receptors. Research has documented its estrogenic activity through in-vitro assays, suggesting a capacity for endocrine modulation. researchgate.net

Investigation of Anti-inflammatory Mechanisms (in derivatives)

The anti-inflammatory potential of this compound and its derivatives has been a subject of scientific investigation. Studies have indicated that this compound may inhibit the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor necrosis factor-alpha (TNF-α), within macrophage cell lines. Furthermore, the compound serves as a crucial intermediate in the synthesis of precursors for nonsteroidal anti-inflammatory drugs (NSAIDs), including certain COX-2 inhibitor derivatives. pmarketresearch.com

Derivatives of this compound have been synthesized and evaluated for their effects on inflammatory pathways. For instance, compounds derived from benzothiophene (B83047) that incorporate the 4-cyclohexylphenoxy moiety have been noted for their potential analgesic and anti-inflammatory properties. smolecule.com Similarly, novel 4-ferrocenylchroman-2-one derivatives, synthesized using this compound, have been assessed for their anti-inflammatory activity. nih.gov

A notable derivative, the synthetic cannabinoid CP-47,497-C8, which is structurally a cyclohexylphenol, has been studied for its impact on inflammatory signaling. nih.gov Proteomic analysis of human lymphocytes treated with this compound revealed a pronounced up-regulation of various enzymes involved in inflammatory signaling. nih.gov This finding was supported by further experiments showing the compound induces the production of pro-inflammatory cytokines, including IL-6 and TNF-α. nih.gov These studies highlight the complex role that cyclohexylphenol derivatives can play in modulating inflammatory responses. nih.govmdpi.com

Table 1: Research Findings on the Anti-inflammatory Mechanisms of this compound and its Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative | Key Research Finding | Implicated Mechanism/Pathway | Citation |

|---|---|---|---|

| This compound | Inhibited the production of pro-inflammatory cytokines in macrophage cell lines. | Inhibition of IL-6 and TNF-α production. | |

| CP-47,497-C8 | Induced pro-inflammatory cytokines (IL-12p40, IL-6, TNF-α) in human lymphocytes. | Up-regulation of enzymes in inflammatory signaling pathways. | nih.gov |

| Benzothiophene Derivatives | Analogs showed potential analgesic and anti-inflammatory effects. | Pharmacological activity associated with the benzothiophene core structure. | smolecule.com |

| NSAID Precursors | Serves as an intermediate in the synthesis of COX-2 inhibitor derivatives. | Inhibition of the COX-2 enzyme pathway. | pmarketresearch.com |

Interaction with Protein Functions in Proteomics Research

This compound is utilized as a biochemical tool in the field of proteomics for the investigation of protein interactions and functions. One specific application is its use as a substrate for particular enzymes, such as vanillyl alcohol oxidase (VAO), which facilitates research into enzyme specificity and activity. mdpi.com

Proteomics has also been employed to understand the broader cellular effects of this compound derivatives. nih.gov A comprehensive proteomic study examined the effects of the synthetic cannabinoid and cyclohexylphenol derivative, CP-47,497-C8, on the nuclear proteome of human lymphocytes. nih.gov The research identified a significant dysregulation of 249 proteins in the cells treated with the compound compared to the control group. nih.gov

Further analysis of these proteomic changes revealed specific patterns of protein modulation. The study observed a pronounced up-regulation of multiple enzymes that are involved in lipid metabolism and inflammatory signaling pathways. nih.gov Conversely, the proteome analyses also showed a down-regulation of proteins that are integral to processes of DNA repair. nih.gov These findings demonstrate the power of proteomics to elucidate the specific molecular targets and cellular pathways affected by this compound analogs. nih.govnih.gov

Table 2: Proteomic Research Findings for this compound and its Analogs This table is interactive. You can sort and filter the data.

| Compound | Research Context | Proteomic Finding | Implicated Pathways/Functions | Citation |

|---|---|---|---|---|

| This compound | Enzyme substrate studies | Identified as a substrate for vanillyl alcohol oxidase (VAO). | Enzyme activity and specificity research. | |

| CP-47,497-C8 | Analysis of treated human lymphocytes | Dysregulation of 249 nuclear proteins. | Lipid metabolism, inflammatory signaling, DNA repair. | nih.govnih.gov |

Environmental Fate and Ecotoxicological Research of 4 Cyclohexylphenol

Occurrence and Detection in Environmental Matrices

Presence in Food Contact Materials

4-Cyclohexylphenol has been identified as a substance used in the manufacturing of food contact materials. It is a component in the synthesis of polymers used in food packaging. For instance, it is a reactant in producing [1,1'-Biphenyl]-4,4'-diol, reaction products with this compound and 2,4,6-trichloro-1,3,5-triazine, which is used as a clarifying agent in polypropylene (B1209903) homopolymers and copolymers. The U.S. Food and Drug Administration (FDA) has an inventory of effective food contact substance notifications, which includes materials containing this compound. fda.gov Studies have also investigated the estrogenic activities of chemicals related to food contact plastics and rubbers, and this compound was among the chemicals that displayed such activity. nih.gov

Identification as a Contaminant of Emerging Concern in Water Systems

This compound has been recognized as a contaminant of emerging concern (CEC) in water systems. csic.es Its presence has been documented in both raw and drinking water sources. csic.es The widespread use of synthetic organic chemicals in various products contributes to their potential release into water bodies that serve as sources for drinking water. csic.es As a result, there is a growing concern about human exposure to such compounds through drinking water. csic.es

Degradation Pathways and Persistence in the Environment

Research indicates that this compound exhibits high persistence in both water and soil environments, as well as in the air. apolloscientific.co.uk Its mobility in soil is considered low. apolloscientific.co.uk The compound is also known to degrade when exposed to ultraviolet (UV) light or moisture, which necessitates specific storage conditions to maintain its efficacy. pmarketresearch.com

From a biological perspective, the degradation of this compound has been studied. The enzyme 4-ethylphenol (B45693) methylenehydroxylase (4EPMH), found in Pseudomonas putida JD1, can act on this compound. asm.org The enzyme catalyzes the dehydrogenation of the substrate to form a quinone methide intermediate. asm.org In the case of this compound, which has a cyclic alkyl group, this intermediate primarily rearranges to form the corresponding vinyl compound. asm.org This enzymatic action represents a potential pathway for the biotransformation of this compound in the environment. asm.org

Persistence and Mobility of this compound

| Environmental Compartment | Persistence | Mobility |

|---|---|---|

| Water/Soil | High apolloscientific.co.uk | Low apolloscientific.co.uk |

| Air | High apolloscientific.co.uk | - |

Ecotoxicological Impact Assessments

Studies on Aquatic Organisms

This compound is classified as hazardous to the aquatic environment. chemicalbook.comnih.gov It is considered very toxic to aquatic life, with hazard statements indicating both acute and long-term adverse effects. nih.govsmolecule.com

Ecotoxicological studies have been conducted on various aquatic organisms to assess the impact of alkylphenols. For example, the acute toxicity of several alkylphenols has been evaluated in Daphnia magna, a species of water flea commonly used in ecotoxicological testing. service.gov.uk While specific data for this compound's toxicity to Daphnia magna is not detailed in the provided context, the general class of alkylphenols is known to be toxic to aquatic invertebrates. service.gov.uk Similarly, the toxicity of dinitro-o-cyclohexylphenol, a related compound, has been tested on several fish species, including goldfish, creek chub, and golden shiner, revealing its high toxicity at low concentrations. michigandnr.com

Long-Term Environmental Hazards

The long-term environmental hazards of this compound are a significant concern due to its persistence and toxicity. apolloscientific.co.uknih.gov The compound is classified as toxic to aquatic life with long-lasting effects. chemicalbook.com This suggests that its presence in aquatic ecosystems can pose a continuous threat to the health and survival of aquatic organisms. The potential for bioaccumulation, indicated by a medium LogKOW of 4.22, further contributes to its long-term environmental risk. apolloscientific.co.uk The environmental risk assessment of alkylphenols, including this compound, is an ongoing area of research to better understand and mitigate their potential for long-term ecological damage. service.gov.uk

GHS Hazard Statements for this compound

| Hazard Statement Code | Description | Source |

|---|---|---|

| H400 | Very toxic to aquatic life | nih.gov |

| H410 | Very toxic to aquatic life with long lasting effects | nih.gov |

| H411 | Toxic to aquatic life with long lasting effects | chemicalbook.comnih.gov |

Applications of 4 Cyclohexylphenol in Advanced Materials Science and Industry Oriented Research

Polymer Science and Engineering

In the field of polymer science, 4-Cyclohexylphenol is utilized for its ability to control polymer structure and enhance final material properties.